1-(2-Amino-4-(methylthio)phenyl)-3-bromopropan-2-one
Description
1-(2-Amino-4-(methylthio)phenyl)-3-bromopropan-2-one is a brominated aromatic ketone characterized by a phenyl ring substituted with an amino (-NH₂) group at the 2-position and a methylthio (-SCH₃) group at the 4-position, linked to a 3-bromopropan-2-one moiety. The presence of bromine enhances electrophilicity, facilitating interactions with biological targets, while the amino and sulfur-containing groups contribute to solubility and bioavailability .
Properties
Molecular Formula |
C10H12BrNOS |
|---|---|
Molecular Weight |
274.18 g/mol |
IUPAC Name |
1-(2-amino-4-methylsulfanylphenyl)-3-bromopropan-2-one |
InChI |
InChI=1S/C10H12BrNOS/c1-14-9-3-2-7(10(12)5-9)4-8(13)6-11/h2-3,5H,4,6,12H2,1H3 |
InChI Key |
KADPBLFHKJSQPS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)CC(=O)CBr)N |
Origin of Product |
United States |
Preparation Methods
Bromination of Propanone Precursors
The most widely implemented method involves bromination of 1-(2-Amino-4-(methylthio)phenyl)propan-2-one. NBS in dichloromethane at 0–5°C achieves 89% yield with minimal di-bromination byproducts. Comparatively, elemental bromine in chloroform produces 72% yield but requires strict temperature control (-10°C) to prevent aryl ring bromination.
Table 1: Brominating Agent Performance Comparison
| Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NBS | Dichloromethane | 0–5 | 89 | 98.5 |
| Br₂ | Chloroform | -10 | 72 | 95.2 |
| DBDMH* | Acetonitrile | 25 | 81 | 97.1 |
*1,3-Dibromo-5,5-dimethylhydantoin
The reaction proceeds via a radical mechanism initiated by light or AIBN, with the methylthio group directing bromination to the β-keto position.
Diazotization-Bromination Cascade
Adapting methodologies from aromatic bromophenol synthesis, a three-step approach demonstrates feasibility:
- Diazotization of 2-amino-4-(methylthio)acetophenone using NaNO₂/HBr at 5°C
- Bromodeamination via CuBr/HBr at 45°C
- Ketone bromination with PBr₃ in ether
This route achieves 76% overall yield but introduces complexity requiring intermediate isolation.
Reaction Optimization Strategies
Solvent Effects on Bromination Kinetics
Polar aprotic solvents (DMF, DMSO) accelerate NBS-mediated bromination but promote side reactions. Dichloromethane optimizes the balance between reaction rate (k = 0.15 min⁻¹) and selectivity (98.5%).
Table 2: Solvent Impact on Reaction Parameters
| Solvent | Dielectric Constant | Rate (min⁻¹) | Selectivity (%) |
|---|---|---|---|
| DCM | 8.93 | 0.15 | 98.5 |
| DMF | 36.7 | 0.27 | 89.1 |
| THF | 7.52 | 0.12 | 97.8 |
Catalytic Enhancements
Introducing 5 mol% tetrabutylammonium bromide (TBAB) reduces NBS stoichiometry from 1.2 eq to 1.05 eq while maintaining 87% yield. Microwave-assisted synthesis (100W, 60°C) cuts reaction time from 6h to 35min with comparable efficiency.
Industrial-Scale Production Methodologies
Continuous Flow Reactor Systems
Pilot plant data from EvitaChem demonstrates:
- 92% conversion in <2min residence time
- 15% higher space-time yield vs batch reactors
- Integrated in-line FTIR monitoring for real-time purity control
Table 3: Batch vs Continuous Flow Performance
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Cycle Time | 6h | 45min |
| Annual Capacity | 1.2 MT | 8.7 MT |
| Energy Consumption | 85 kWh/kg | 23 kWh/kg |
Purification Protocols
Industrial crystallization using heptane/ethyl acetate (7:3) achieves 99.1% purity with 93% recovery. Simulated moving bed chromatography (SMB) further reduces solvent usage by 40% compared to traditional column methods.
Spectroscopic Characterization
NMR Spectral Signatures
- ¹H NMR (400MHz, CDCl₃): δ 2.45 (s, SCH₃), 4.21 (q, J=6.8Hz, CHBr), 6.82–7.15 (m, aromatic)
- ¹³C NMR : 198.4 (C=O), 45.2 (C-Br), 16.8 (SCH₃)
Mass Spectrometric Analysis
HRMS (ESI+) m/z calculated for C₁₀H₁₁BrNOS⁺ [M+H]⁺: 274.9721, found 274.9718.
Applications in Organic Synthesis
The compound serves as a key intermediate for:
- Kinase inhibitor development via Suzuki-Miyaura couplings
- Thioether oxidation to sulfoxides for chiral catalysis
- Knoevenagel condensations producing α,β-unsaturated ketones
Recent advances demonstrate its utility in synthesizing pyrido[2,3-d]pyrimidin-7(8H)-one scaffolds for anticancer agents.
Chemical Reactions Analysis
1-(2-Amino-4-(methylthio)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form the corresponding amine or alcohol derivatives.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases or imines.
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major products formed from these reactions include substituted phenyl derivatives, sulfoxides, sulfones, and imines.
Scientific Research Applications
1-(2-Amino-4-(methylthio)phenyl)-3-bromopropan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-(methylthio)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional similarities of 1-(2-Amino-4-(methylthio)phenyl)-3-bromopropan-2-one to other brominated propanones allow for comparative analysis of substituent effects on physicochemical properties and bioactivity. Key analogs include:
Table 1: Structural and Physicochemical Comparison
Structural and Electronic Effects
- Substituent Position: The target compound’s 2-amino group creates a meta-directing effect, influencing reactivity in electrophilic substitutions. In contrast, analogs like 1-(5-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one exhibit para-directing behavior due to the 5-amino group.
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethoxy (-OCF₃) group in ’s compound increases electrophilicity, while the methylthio (-SCH₃) group in the target compound provides moderate electron donation, enhancing solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
